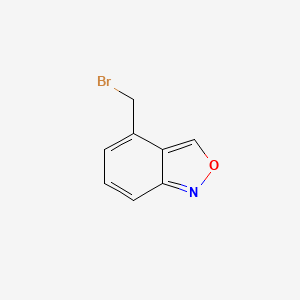
4-(bromomethyl)-2,1-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(bromomethyl)-2,1-benzoxazole is a chemical compound belonging to the benzisoxazole family Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring This compound is characterized by the presence of a bromomethyl group attached to the benzisoxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-2,1-benzoxazole typically involves the bromination of 2,1-benzisoxazole. One common method includes the reaction of 2,1-benzisoxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(bromomethyl)-2,1-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 4-formyl-2,1-benzisoxazole using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield 4-methyl-2,1-benzisoxazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Major Products:
- Substitution reactions yield various substituted benzisoxazoles.
- Oxidation reactions produce 4-formyl-2,1-benzisoxazole.
- Reduction reactions yield 4-methyl-2,1-benzisoxazole .
Applications De Recherche Scientifique
4-(bromomethyl)-2,1-benzoxazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(bromomethyl)-2,1-benzoxazole involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . The compound’s bromomethyl group allows it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation .
Comparaison Avec Des Composés Similaires
2,1-Benzisoxazole: The parent compound without the bromomethyl group.
4-Methyl-2,1-benzisoxazole: A reduced form of 4-(bromomethyl)-2,1-benzoxazole.
4-Formyl-2,1-benzisoxazole: An oxidized derivative of this compound.
Uniqueness: this compound is unique due to its bromomethyl group, which imparts distinct reactivity and biological activity. This functional group allows for versatile chemical modifications and enhances the compound’s potential as a pharmacophore .
Propriétés
Formule moléculaire |
C8H6BrNO |
|---|---|
Poids moléculaire |
212.04 g/mol |
Nom IUPAC |
4-(bromomethyl)-2,1-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-2-1-3-8-7(6)5-11-10-8/h1-3,5H,4H2 |
Clé InChI |
HUOMJOOKYDJLBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NOC=C2C(=C1)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

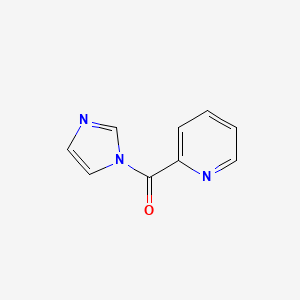
![2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B8571130.png)
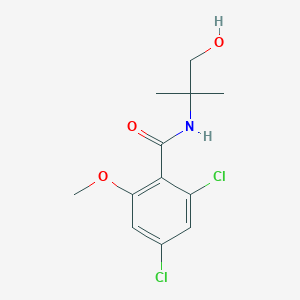
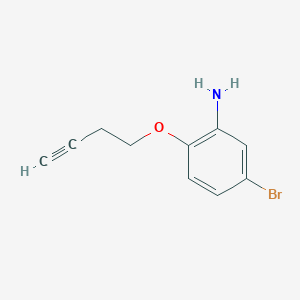
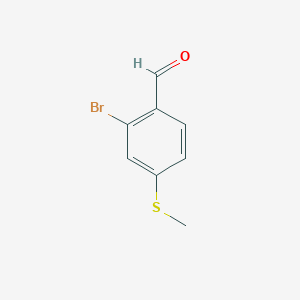
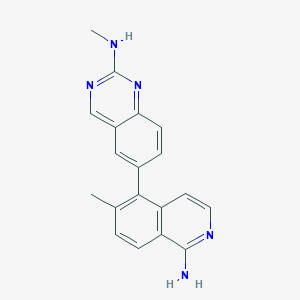
![Tert-butyl 2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-ylcarbamate](/img/structure/B8571165.png)
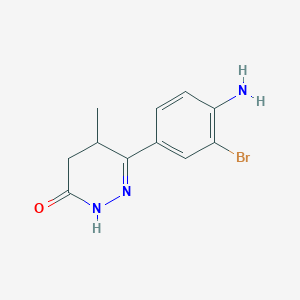

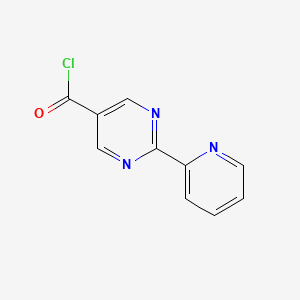
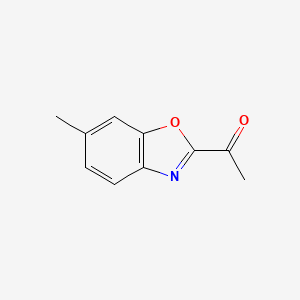
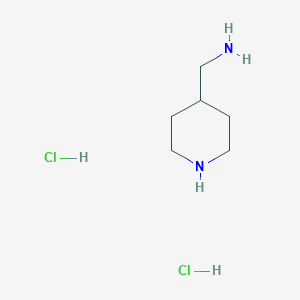
![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]butan-1-amine](/img/structure/B8571209.png)
![Diethyl [(1H-pyrrol-1-yl)methyl]phosphonate](/img/structure/B8571216.png)
